(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
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Properties
IUPAC Name |
(2Z)-8-[(3,4-dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-27-20-7-5-15(10-21(20)28-2)12-25-13-18-19(29-14-25)8-6-17-23(26)22(30-24(17)18)11-16-4-3-9-31-16/h3-11H,12-14H2,1-2H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSDGEDMFMBKQD-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CS5)C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CS5)/C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzofuroxazine derivatives characterized by the presence of a benzofuro[7,6-e][1,3]oxazine core. Its structure includes:
- A 3,4-dimethoxybenzyl group
- A thiophen-2-ylmethylene moiety
- A dihydro configuration
This unique structure contributes to its biological activity by influencing how it interacts with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, showcasing its potential in multiple therapeutic areas:
Anticancer Activity
Research indicates that benzofuroxazine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that a related derivative effectively inhibited the growth of ovarian and small cell lung cancer cells by targeting specific oncogenic pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been noted:
- Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Findings : Experimental models showed reduced inflammation markers when treated with similar benzofuroxazine derivatives .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial effects:
- Activity Against Pathogens : The compound exhibited inhibitory effects against various bacterial strains.
- Case Study : In vitro assays revealed that derivatives could disrupt bacterial cell wall synthesis, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the dimethoxybenzyl group enhances lipophilicity and cellular uptake.
- Modifications to the thiophene moiety can significantly alter potency and selectivity against specific biological targets.
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to (Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were evaluated for their ability to inhibit bacterial growth and showed promising results .
- Anticancer Potential : Some derivatives have been investigated for their cytotoxic effects on cancer cell lines. The presence of the benzofuroxazine moiety is believed to play a critical role in inducing apoptosis in cancer cells .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of specific enzymes. For example, it may exhibit inhibitory effects on carbonic anhydrase isoenzymes, which are crucial in various physiological processes and are targets for drug development in treating conditions like glaucoma and epilepsy .
Material Science
Due to its unique structural features, the compound can be utilized in the development of new materials:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into polymer matrices has been explored for its luminescent properties, making it suitable for applications in OLED technology.
- Sensors : Its ability to interact with specific ions or molecules can be harnessed for developing sensors that detect environmental pollutants or biochemical substances.
Case Studies
Q & A
Q. What are the established synthetic routes for (Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Core formation : Condensation of substituted benzofurooxazinone precursors with thiophene derivatives under acidic or basic conditions.
- Functionalization : Introduction of the 3,4-dimethoxybenzyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Stereochemical control : Use of chiral catalysts or resolution techniques to isolate the (Z)-isomer.
Flow chemistry methods, as described for similar diazomethane syntheses, can enhance reproducibility by controlling reaction parameters (residence time, temperature) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of techniques is required:
- X-ray crystallography : For absolute stereochemical confirmation (as demonstrated in triazolobenzoxazinium salt studies) .
- NMR spectroscopy : H and C NMR to verify substituent positions and Z-configuration via coupling constants (e.g., olefinic protons).
- HPLC-MS : To assess purity and detect regioisomeric impurities using reference standards (e.g., EP impurity guidelines) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or oxidoreductases relevant to the benzofurooxazinone scaffold.
- Cytotoxicity screening : Use cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination).
- Docking studies : Preliminary computational modeling to prioritize targets (e.g., thiophene moiety for π-π interactions).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer : Employ Design of Experiments (DoE) or Bayesian optimization :
- Variables : Temperature (40–120°C), catalyst loading (0.1–5 mol%), solvent polarity (DMF vs. THF).
- Response surface modeling : Identify interactions between variables (e.g., higher temperatures may reduce stereoselectivity).
- Heuristic algorithms : Automate parameter screening for non-linear relationships, as shown in reaction optimization studies .
| Parameter | Optimized Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | ↑ Yield by 15% |
| Catalyst Loading | 2 mol% | ↑ Stereopurity |
| Residence Time | 120 s | ↓ Byproducts |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Impurity profiling : Use HPLC with charged aerosol detection (CAD) to identify trace impurities (e.g., dimethoxybenzyl degradation products) that may interfere with assays .
- Metabolite screening : Incubate with liver microsomes to rule out metabolic activation artifacts.
- Orthogonal assays : Validate results using CRISPR-edited cell lines or in vivo models.
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model interactions of the benzofurooxazinone core with ATP-binding pockets (e.g., kinases).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to prioritize substituent modifications.
- Free energy perturbation (FEP) : Quantify binding affinity changes for thiophene vs. furan analogs.
Q. How to address challenges in scaling up the synthesis without compromising stereopurity?
- Methodological Answer :
- Continuous-flow reactors : Minimize thermal gradients and improve mixing efficiency (see flow-chemistry protocols for diazomethanes) .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time detection of intermediate stereochemistry.
- Crystallization-directed purification : Leverage differential solubility of (Z) and (E) isomers in ethanol/water mixtures.
Data Contradiction & Validation
Q. How to validate conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Forced degradation studies : Expose to HCl (0.1–1 M) at 25–60°C, monitor via LC-MS.
- Isolation of degradation products : Compare with synthesized standards (e.g., hydrolyzed benzofurooxazinone derivatives).
- pH-rate profiling : Determine degradation kinetics to identify pH-sensitive functional groups (e.g., oxazinone ring) .
Q. What strategies mitigate batch-to-batch variability in biological activity?
- Methodological Answer :
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for synthesis (e.g., residual solvent limits).
- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) to correlate degradation with activity loss.
- Multivariate analysis : Apply PCA to NMR or MS data to detect subtle structural variations.
Specialized Methodologies
Q. How to investigate the role of the thiophene moiety in target engagement?
- Methodological Answer :
- Proteome-wide profiling : Use affinity-based chemoproteomics with a thiophene-functionalized probe.
- Alanine scanning mutagenesis : Replace thiophene with furan or phenyl groups and compare binding kinetics.
- Photoaffinity labeling : Incorporate a diazirine tag to crosslink and identify proximal residues in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
